N-benzyl-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide
Description
N-benzyl-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide is a heterocyclic compound featuring a fused imidazo[1,2-c]quinazolinone core substituted with a propan-2-yl group at position 2 and a sulfanyl-linked acetamide moiety at position 3. The benzyl group on the acetamide nitrogen distinguishes it from structurally related analogs.
Properties
IUPAC Name |
N-benzyl-2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c1-14(2)19-21(28)26-20(25-19)16-10-6-7-11-17(16)24-22(26)29-13-18(27)23-12-15-8-4-3-5-9-15/h3-11,14,19H,12-13H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKVHMIBGYDUHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-benzyl-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the imidazoquinazoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfanyl group: This step involves the reaction of the imidazoquinazoline intermediate with a thiol reagent under suitable conditions.
Attachment of the benzyl group: This can be done through a nucleophilic substitution reaction using benzyl halides.
Formation of the acetamide group: This step involves the reaction of the intermediate with acetic anhydride or acetyl chloride.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
N-benzyl-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the imidazoquinazoline core can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using appropriate nucleophiles.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine under acidic or basic conditions.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Its biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties, have been explored for therapeutic applications.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-benzyl-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Core Heterocycle Variations
- Imidazo[1,2-c]quinazolinone vs. Triazole/Purine Derivatives: The target compound’s imidazo[1,2-c]quinazolinone core is distinct from the 1,2,4-triazole in and the purine derivative in . These cores influence electronic properties and binding interactions; for example, triazole-containing analogs demonstrate anticancer activity, while purine derivatives target platelet aggregation .
Substituent Effects
- Sulfanyl Linkage : The sulfanyl-acetamide bridge is conserved across multiple analogs (e.g., ). This group may enhance solubility or enable disulfide bond formation in biological systems.
- Aromatic Substituents : The benzyl group in the target compound contrasts with the 3-methylphenyl () and 4-isopropylphenyl () groups. Such variations modulate lipophilicity and receptor affinity.
Pharmacological Implications
- While direct data for the target compound are lacking, the anticancer activity of triazole analogs (IC₅₀: 5.96–7.90 µM) and the platelet-aggregating activity of purine derivatives suggest that structural modifications to the core or substituents could tune bioactivity .
Biological Activity
N-benzyl-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide is a complex organic compound exhibiting significant biological activity. This article provides an in-depth analysis of its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound's structure includes a benzyl moiety, an imidazoquinazoline core, and a sulfanyl acetamide group. Its molecular formula is , with a molecular weight of approximately 301.38 g/mol. The presence of the imidazoquinazoline scaffold is noteworthy as it is associated with various biological activities, including anticancer and antimicrobial properties.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific kinases involved in cellular signaling pathways. For instance, related compounds have demonstrated Src kinase inhibitory activity, which plays a critical role in cancer cell proliferation and survival .
- Antimicrobial Activity : Compounds with similar structures have exhibited antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli, indicating that this compound may also possess antimicrobial properties .
- Cell Proliferation Inhibition : Research indicates that derivatives of benzyl-substituted acetamides can inhibit the growth of cancer cells by inducing apoptosis or cell cycle arrest through modulation of signaling pathways .
Table 1: Biological Activity Summary
Case Studies and Research Findings
-
Src Kinase Inhibition Study :
- A study evaluated several N-benzyl substituted acetamides for Src kinase inhibitory activity. The unsubstituted N-benzyl derivative showed promising results with GI50 values indicating effective inhibition in engineered cell lines .
- Modifications to the benzyl group affected potency; for example, introducing halogen substituents altered the inhibitory activity significantly.
- Antimicrobial Studies :
- Anticancer Activity :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-benzyl-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving (1) condensation of quinazolinone derivatives with thiol-containing intermediates under reflux conditions, and (2) coupling with benzyl acetamide moieties using carbodiimide-based coupling agents. Microwave-assisted synthesis (e.g., 100°C for 4 hours under reflux) may improve reaction efficiency and yield . Purification typically involves recrystallization in methanol or column chromatography .
Q. How can structural characterization be performed to confirm the compound’s identity?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : - and -NMR to verify hydrogen and carbon environments, particularly the imidazo[1,2-c]quinazolinone and acetamide moieties.
- Mass spectrometry (ESI-TOF) : Confirm molecular weight (e.g., m/z 394.382 for related compounds) .
- Elemental analysis : Validate C, H, N, S percentages within ±0.4% of theoretical values .
Q. What strategies are recommended to assess solubility and stability for in vitro assays?
- Methodological Answer :
- Solubility : Test in DMSO (primary solvent) followed by dilution in PBS (pH 7.4). Use dynamic light scattering (DLS) to detect aggregation.
- Stability : Conduct HPLC-UV at 24-hour intervals under physiological conditions (37°C, pH 7.4). Degradation products can be identified via LC-MS .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
- Methodological Answer : Apply density functional theory (DFT) to model transition states and predict regioselectivity in sulfanyl-acetamide coupling. Reaction path searches using quantum chemical calculations (e.g., Gaussian 16) can identify energy barriers and guide experimental conditions (e.g., solvent choice, temperature) . Pair computational results with experimental validation via kinetic studies .
Q. What experimental designs are suitable for resolving contradictory bioactivity data across studies?
- Methodological Answer :
- Dose-response curves : Test across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
- Assay standardization : Use positive controls (e.g., doxorubicin for cytotoxicity, ascorbic acid for antioxidant assays) and replicate experiments in triplicate.
- Mechanistic studies : Employ fluorescence quenching for DNA-binding assays or ROS scavenging assays for antioxidant activity to validate target interactions .
Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?
- Methodological Answer :
- Substituent variation : Modify the benzyl group (e.g., electron-withdrawing/-donating groups) or propan-2-yl moiety to assess effects on bioactivity.
- Biological profiling : Compare IC values in antimicrobial (Gram-positive vs. Gram-negative bacteria) or antioxidant (DPPH radical scavenging) assays.
- Molecular docking : Use AutoDock Vina to predict binding affinities with target enzymes (e.g., DNA topoisomerase II) .
Q. What advanced techniques are recommended for studying degradation mechanisms?
- Methodological Answer :
- Forced degradation studies : Expose the compound to heat (60°C), light (ICH Q1B), and oxidative stress (HO).
- LC-QTOF-MS : Identify degradation products and propose fragmentation pathways.
- Kinetic modeling : Use Arrhenius plots to predict shelf-life under storage conditions .
Q. How can researchers address low yields in the final coupling step of synthesis?
- Methodological Answer :
- Catalyst screening : Test Pd(II) catalysts or organocatalysts (e.g., DMAP) to improve coupling efficiency.
- Solvent optimization : Replace polar aprotic solvents (DMF) with dichloromethane or THF to reduce side reactions.
- In-situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at peak yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
